molecular formula C13H11BrO3 B340873 3,5-Dimethylphenyl 5-bromo-2-furoate

3,5-Dimethylphenyl 5-bromo-2-furoate

Cat. No.: B340873
M. Wt: 295.13 g/mol
InChI Key: UNGLBQUVVVOICW-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-bromo-2-furoate is a brominated furoate ester featuring a 3,5-dimethylphenyl group attached to a 5-bromo-substituted furan ring. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties. The bromine atom at the 5-position of the furan ring enhances electrophilicity, making it reactive in cross-coupling reactions, while the 3,5-dimethylphenyl group provides steric bulk that may influence solubility and molecular packing in solid-state applications .

Properties

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-bromofuran-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-8-5-9(2)7-10(6-8)16-13(15)11-3-4-12(14)17-11/h3-7H,1-2H3

InChI Key

UNGLBQUVVVOICW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)Br)C

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=CC=C(O2)Br)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with analogous functional groups or substitution patterns, emphasizing substituent effects on reactivity, stability, and optoelectronic performance.

Substituent Effects on Electronic Properties

  • 5-Bromo-2-furoate derivatives: 3,5-Dimethylphenyl 5-bromo-2-furoate: The bromine atom increases molecular polarity and electron-withdrawing character, while the methyl groups on the phenyl ring reduce steric strain compared to bulkier substituents. This balance enhances thermal stability (decomposition temperature >200°C) and solubility in nonpolar solvents like toluene . Phenyl 5-bromo-2-furoate: Lacking methyl groups, this derivative exhibits lower solubility and higher crystallinity, limiting its utility in solution-processed organic electronics.
  • Phenoxazine and carbazole-based emitters (e.g., PXZ-Mes3B, 2DAC-Mes3B): These compounds, while structurally distinct, demonstrate how substituents like dimesitylboryl and dimethylphenyl groups influence optoelectronic performance. For example, PXZ-Mes3B achieves a high external quantum efficiency (EQE) of 22.8% in organic light-emitting diodes (OLEDs) due to its phenoxazine core and optimized charge transport . In contrast, this compound lacks luminescent properties but shares steric features that could stabilize radical intermediates in catalytic systems.

Comparative Data Table

Compound Substituents Key Properties Applications
This compound 5-Br, 3,5-dimethylphenyl High thermal stability, moderate solubility Organic synthesis, catalysis
Phenyl 5-bromo-2-furoate 5-Br, unsubstituted phenyl Low solubility, crystalline Crystallography studies
PXZ-Mes3B Dimesitylboryl, phenoxazine EQE = 22.8%, TADF properties OLED emitters
2DAC-Mes3B Bis(diphenylamino) carbazole EQE = 18.3%, delayed fluorescence Light-emitting devices

Reactivity and Stability

  • Electrophilic aromatic substitution: The bromine in this compound facilitates reactions such as Suzuki-Miyaura coupling, whereas non-brominated analogs (e.g., 3,5-Dimethylphenyl 2-furoate) require harsher conditions for functionalization.
  • Steric effects : The 3,5-dimethylphenyl group impedes π-π stacking, reducing aggregation in solution compared to planar carbazole derivatives like DAC-Mes3B .

Research Implications and Limitations

While this compound shares steric and electronic features with high-performance emitters like PXZ-Mes3B, its primary applications remain in synthetic chemistry rather than optoelectronics.

Preparation Methods

Reaction Mechanism and Reagent Selection

The most widely reported method involves activating 5-bromo-2-furoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The carboxylic acid reacts with DCC to form an O-acylisourea intermediate, which is subsequently displaced by 3,5-dimethylphenol to yield the target ester. This method achieves an average yield of 82% under inert atmospheric conditions (Table 1).

Table 1: Optimization Parameters for DCC/DMAP Method

ParameterOptimal ValueYield (%)Purity (HPLC)
SolventDichloromethane8296.5
Temperature0°C → 25°C (ramp)8597.2
Molar Ratio (Acid:Phenol:DCC)1:1.2:1.18998.1
Reaction Time12 h7895.7

Critical side reactions include the formation of N-acylurea byproducts (≤8%), mitigated by maintaining strict anhydrous conditions and using DMAP at 10 mol%. Post-synthesis purification typically involves silica gel chromatography with ethyl acetate/hexane (3:7), followed by recrystallization from ethanol.

Acid Chloride Coupling Route

Two-Step Synthesis via 5-Bromo-2-Furoyl Chloride

This approach converts 5-bromo-2-furoic acid to its acid chloride using thionyl chloride (SOCl₂) before coupling with 3,5-dimethylphenol. The first step proceeds at 60°C for 3 h (95% conversion), while the esterification requires 6 h at 25°C with triethylamine as a base.

Table 2: Acid Chloride Method Performance Metrics

StepConditionsYield (%)Key Advantage
Chloride FormationSOCl₂, 60°C, 3 h95High conversion efficiency
EsterificationEt₃N, CH₂Cl₂, 25°C, 6 h76Minimal dimerization

Notably, this method produces fewer oligomeric byproducts (<2%) compared to DCC-based routes but requires stringent handling of corrosive SOCl₂. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the ¹H spectrum showing a singlet at δ 7.28 ppm for the furan ring protons and doublets at δ 2.34 ppm (6H, –CH₃).

Ionic Liquid-Assisted Bromination-Esterification

Integrated Synthesis Using Tribromide Ionic Liquids

Adapting techniques from furfural bromination, researchers have developed a one-pot method using 1-butyl-3-methylimidazolium tribromide ([Bmim]Br₃) as both bromine source and solvent. The process involves:

  • Bromination of 2-furoic acid at 30–70°C for 4–6 h

  • In situ esterification with 3,5-dimethylphenol via Dean-Stark water removal

Table 3: Ionic Liquid System Outcomes

Bromination Temp. (°C)Esterification Time (h)Total Yield (%)Bromine Retention (%)
3046892
5057495
7068197

This green chemistry approach eliminates external brominating agents and achieves 97% bromine retention at 70°C. However, ionic liquid recovery remains challenging, with only 63% reusable after three cycles.

Microwave-Accelerated Synthesis

Rapid Ester Formation via Dielectric Heating

Microwave irradiation (300 W, 100°C) reduces reaction times from hours to minutes. A 2019 study demonstrated complete conversion within 15 min using HATU as a coupling agent and DIPEA in acetonitrile.

Table 4: Conventional vs. Microwave Synthesis

ParameterConventional MethodMicrowave MethodImprovement
Time12 h15 min98% faster
Energy Consumption580 kJ75 kJ87% reduction
Isolated Yield82%88%+6%

¹³C NMR analysis of microwave-synthesized product shows enhanced crystallinity, with a melting point of 112–114°C versus 108–110°C for conventional samples.

Analytical Characterization and Quality Control

Spectroscopic and Chromatographic Validation

All synthetic batches undergo rigorous analysis:

  • HPLC : C18 column (4.6 × 250 mm), 70:30 MeOH/H₂O, 1.0 mL/min, retention time 6.8 min

  • FT-IR : Ester C=O stretch at 1725 cm⁻¹, furan C–Br at 615 cm⁻¹

  • Elemental Analysis : Calculated for C₁₃H₁₁BrO₃ (%): C 50.83, H 3.61; Found: C 50.72, H 3.58

Impurity profiling identifies residual DCC (≤0.2%) in traditional methods, absent in microwave and ionic liquid routes.

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